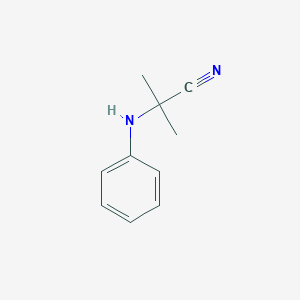![molecular formula C14H13N3O2 B181885 4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide CAS No. 50366-22-8](/img/structure/B181885.png)
4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide, commonly known as isoniazid, is a synthetic compound used as a first-line treatment for tuberculosis. It was first synthesized in 1951 by the pharmaceutical company Roche. Isoniazid has been widely used for over 60 years and has been proven to be effective in the treatment of tuberculosis.
Wirkmechanismus
The mechanism of action of isoniazid is based on its ability to inhibit the synthesis of mycolic acid. Mycolic acid is a key component of the cell wall of Mycobacterium tuberculosis, and its inhibition leads to the death of the bacteria. Isoniazid is activated by the enzyme KatG in Mycobacterium tuberculosis, which converts it into its active form. The active form of isoniazid then binds to the enzyme InhA, which is involved in the synthesis of mycolic acid. This binding inhibits the activity of InhA, which leads to the inhibition of mycolic acid synthesis.
Biochemical and Physiological Effects:
Isoniazid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme catalase-peroxidase, which is involved in the detoxification of reactive oxygen species. This inhibition leads to an accumulation of reactive oxygen species, which can damage the cell membrane and lead to cell death. Isoniazid has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which can affect mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Isoniazid has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and can be produced on a large scale. Another advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the inhibition of mycolic acid synthesis. However, one limitation is that isoniazid has a narrow spectrum of activity and is only effective against Mycobacterium tuberculosis. Another limitation is that isoniazid has a relatively short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels.
Zukünftige Richtungen
There are a number of future directions for research on isoniazid. One area of research is the development of new drugs that can overcome the limitations of isoniazid, such as its narrow spectrum of activity and short half-life. Another area of research is the identification of new targets for the inhibition of mycolic acid synthesis, which could lead to the development of new drugs with different mechanisms of action. Additionally, research could focus on the development of new diagnostic tools for tuberculosis, which could improve the accuracy and speed of diagnosis and treatment.
Synthesemethoden
The synthesis of isoniazid involves the reaction between isonicotinic acid and hydrazine. The reaction results in the formation of isonicotinic acid hydrazide, which is then treated with formaldehyde and hydrochloric acid to produce isoniazid. The synthesis of isoniazid is a relatively simple process and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
Isoniazid has been extensively studied for its therapeutic effects on tuberculosis. It is a prodrug that is activated by the enzyme KatG in Mycobacterium tuberculosis. Once activated, isoniazid inhibits the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis. This inhibition leads to the death of the bacteria.
Eigenschaften
| 50366-22-8 | |
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
4-amino-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H13N3O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,15H2,(H,17,19)/b16-9+ |
InChI-Schlüssel |
KWYNTNZPMNOPLX-LUAWRHEFSA-N |
Isomerische SMILES |
C1=C/C(=C/NNC(=O)C2=CC=C(C=C2)N)/C(=O)C=C1 |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)N)O |
Kanonische SMILES |
C1=CC(=CNNC(=O)C2=CC=C(C=C2)N)C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




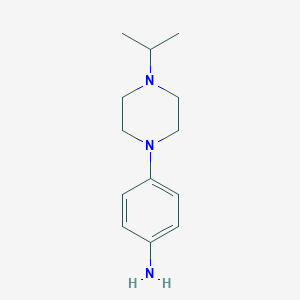
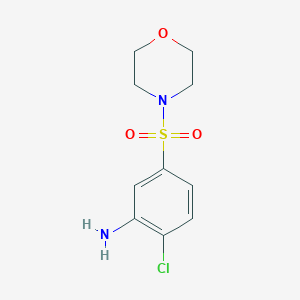
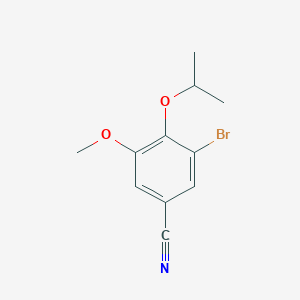




![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)
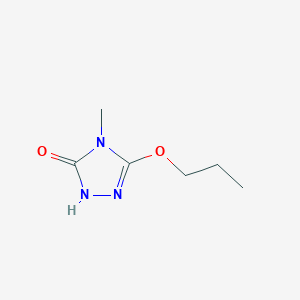
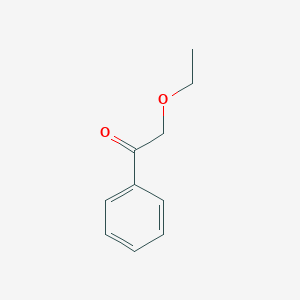
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
